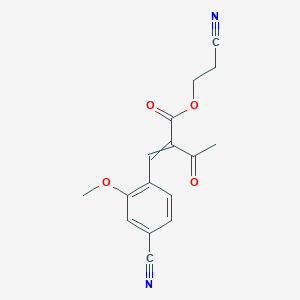
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate typically involves the reaction of 2-cyanoethyl acetate with 4-cyano-2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are complex and depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Uniqueness
What sets 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate apart from similar compounds is its specific structure, which allows for unique reactivity and applications. Its dual cyano groups and methoxybenzylidene moiety provide distinct chemical properties that are valuable in various synthetic and industrial processes .
Actividad Biológica
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate, with the CAS number 1050477-39-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C16H14N2O4, with a molecular weight of approximately 298.29 g/mol. The compound exists in a Z configuration, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 1050477-39-8 |
Research into the biological activity of similar compounds suggests that they may interact with various molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The presence of cyano and methoxy groups may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. For example, certain pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures . This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation.
Case Studies
- Anticancer Activity : A study on related compounds indicated that modifications in the structure could lead to enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of specific substituents resulted in synergistic effects when combined with established chemotherapeutics like doxorubicin .
- Inflammatory Response Modulation : In vitro studies have shown that compounds with similar moieties can significantly reduce nitric oxide production in response to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-cyanoethyl 2-[(4-cyano-2-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)14(16(20)22-7-3-6-17)9-13-5-4-12(10-18)8-15(13)21-2/h4-5,8-9H,3,7H2,1-2H3 |
Clave InChI |
RFJLQSVKIAMLCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=C(C=C(C=C1)C#N)OC)C(=O)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















